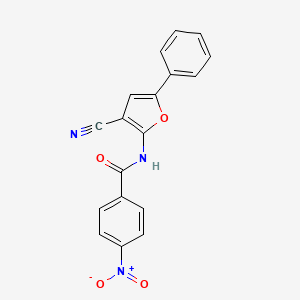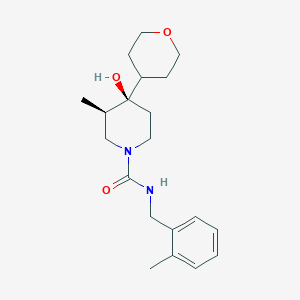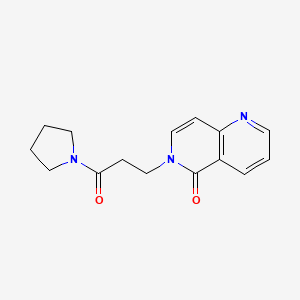![molecular formula C17H18N2O2S B5688290 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (ITE) is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ITE belongs to the class of thienopyrimidines and has been found to possess anti-inflammatory, anticancer, and immunomodulatory properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one acts as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of AhR leads to the induction of genes involved in the regulation of inflammation, apoptosis, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This anti-inflammatory effect of 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been attributed to its ability to activate AhR, which leads to the downregulation of pro-inflammatory genes. 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively activate AhR without inducing toxicity. This makes it an ideal candidate for studying the role of AhR in various biological processes. However, one of the limitations of using 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective AhR agonists that can be used as therapeutic agents for various diseases. Another area of interest is the study of the role of 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in modulating the gut microbiome, which has been found to play a crucial role in maintaining immune homeostasis. Additionally, the use of 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs for the treatment of cancer and inflammatory diseases is an area of active research.
Synthesemethoden
The synthesis of 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that starts with the reaction of 2-aminothiophene with phenylacetonitrile to form 2-(phenylamino)thiophene. This intermediate is then reacted with ethyl 2-bromoacetate to yield 2-(2-ethoxycarbonyl)phenylaminothiophene. The final step involves the reaction of this intermediate with 2-isopropoxyethylamine to form 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to modulate the immune system by promoting the differentiation of regulatory T cells.
Eigenschaften
IUPAC Name |
6-phenyl-3-(2-propan-2-yloxyethyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(2)21-9-8-19-11-18-16-14(17(19)20)10-15(22-16)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSVKTDHUKKHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3-(2-propan-2-yloxyethyl)thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)
![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)


![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)

![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)